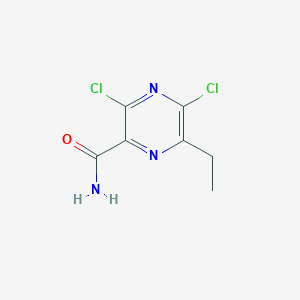

3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Description

BenchChem offers high-quality 3,5-Dichloro-6-ethylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-6-ethylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-6-ethylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIXLCQPYRNBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: Core Properties, Synthesis, and Analytical Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a substituted pyrazine derivative recognized primarily for its role as a versatile intermediate in organic synthesis. With the CAS Number 313340-08-8, this compound serves as a critical building block in the construction of more complex molecular architectures, particularly within the domain of medicinal chemistry.[1][2] Its structural features—a dichlorinated pyrazine ring coupled with an ethyl group and a carboxamide moiety—offer multiple reaction sites for derivatization.

Notably, this reagent has been utilized in the preparation of nitrogen-containing heterocyclic compounds investigated as potential remedies for complications arising from diabetes.[3][4] The strategic placement of its functional groups allows for targeted modifications, making it a valuable precursor for developing novel therapeutic agents. This guide provides an in-depth examination of its fundamental properties, handling protocols, synthetic utility, and the analytical methods required for its characterization and quality control, offering a holistic technical resource for laboratory and development professionals.

Core Physicochemical and Structural Properties

The utility of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide in a research and development setting is dictated by its inherent chemical and physical properties. These characteristics influence its reactivity, solubility, and handling requirements.

A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 313340-08-8 | [1][5] |

| Molecular Formula | C₇H₇Cl₂N₃O | [1][3] |

| Molecular Weight | 220.06 g/mol | [3][4] |

| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide | [1] |

| Appearance | White to off-white solid | [4][5] |

| Predicted Boiling Point | 271.3 ± 40.0 °C | [4] |

| Predicted Density | 1.454 ± 0.06 g/cm³ | [4] |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

The XLogP3-AA value of 1.7 suggests moderate lipophilicity, a factor that can influence its solubility in organic solvents and its behavior in biphasic reaction systems. The presence of a single hydrogen bond donor (from the amide N-H) and three acceptors (the amide oxygen and two pyrazine nitrogens) provides sites for intermolecular interactions, affecting its crystal lattice structure and melting point.[1]

Safety, Handling, and Storage

Proper management of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is essential to ensure laboratory safety and maintain the compound's integrity.

Storage Conditions: To prevent degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[4][5] Some suppliers recommend storage at -20°C for long-term stability.[3]

Safety Profile: The compound is classified under GHS07 and requires careful handling.[4][5]

| Hazard Class | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Expert Insight: The H315, H319, and H335 classifications necessitate the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations, particularly weighing and transfers that could generate dust, should be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation.

Synthetic Utility and Application

The primary value of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide lies in its application as a synthetic intermediate. The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, providing a straightforward pathway for introducing new functional groups.

Role as a Synthetic Precursor

A key application involves the selective substitution of one of the chloro groups. For instance, in the synthesis of advanced pyrazine carboxamide derivatives, it can be reacted with nucleophiles like phenols. A patent demonstrates its reaction with 3-nitrophenol in the presence of a non-nucleophilic base (diisopropylethylamine) to yield a more complex intermediate, showcasing a typical nucleophilic aromatic substitution (SₙAr) pathway.[6]

Caption: SₙAr reaction pathway using the title compound.

Causality Behind Experimental Choices:

-

Solvent (Dioxane): A high-boiling aprotic solvent is chosen to facilitate the reaction at elevated temperatures (80°C) without participating in the reaction itself.

-

Base (DIPEA): A bulky, non-nucleophilic base is used to deprotonate the phenol, activating it as a nucleophile without competing in the substitution reaction. This is critical for maximizing the yield of the desired ether linkage.

Analytical and Quality Control Methodologies

A robust analytical workflow is crucial to confirm the identity, purity, and stability of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. The following protocols represent a self-validating system for its characterization.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic pyrazine core of the molecule contains a strong chromophore, making it highly suitable for UV detection.

Step-by-Step HPLC Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Detection: Monitor at a wavelength of 254 nm.

-

Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Rationale: A gradient method is employed to ensure that any impurities with significantly different polarities are effectively eluted and resolved from the main analyte peak. The use of formic acid helps to sharpen peaks by controlling the ionization state of the molecule.

Caption: Standard workflow for HPLC purity analysis.

Structural Confirmation

Spectroscopic methods are required to confirm that the chemical structure of the synthesized or procured material is correct.

| Analytical Technique | Expected Result |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and the amide protons (a broad singlet). The chemical shifts will be influenced by the electron-withdrawing pyrazine ring. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, the four distinct carbons of the pyrazine ring, and the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (an M, M+2, and M+4 cluster with a ~9:6:1 ratio). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the amide (~1680 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |

Expert Insight: For mass spectrometry, using a high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended. This allows for the determination of the exact mass, which can confirm the elemental formula (C₇H₇Cl₂N₃O) with high confidence, providing an orthogonal layer of validation to the chromatographic purity data.

Conclusion

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a high-value chemical intermediate with well-defined physicochemical properties. Its utility is centered on its capacity to undergo nucleophilic substitution, enabling the synthesis of diverse heterocyclic molecules for pharmaceutical and materials science research.[3][6] Adherence to the safety and handling protocols outlined is paramount for its safe use. The analytical methodologies detailed in this guide, from chromatographic purity assessment to spectroscopic structural confirmation, provide a comprehensive framework for researchers to ensure the quality and identity of this compound, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

- Google Patents. (n.d.). Pyrazine carboxamide compound - EP2805940B1.

-

Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide. (n.d.). Molbase. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Retrieved from [Link]

-

Synthonix. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthonix, Inc > 313340-08-8 | 3,5-Dichloro-6-ethylpyrazine-2-carboxamide [synthonix.com]

- 3. usbio.net [usbio.net]

- 4. 3,5-Dichloro-6-ethylpyrazinecarboxamide | 313340-08-8 [chemicalbook.com]

- 5. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | 313340-08-8 [sigmaaldrich.com]

- 6. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]

3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS 313340-08-8

An In-Depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide (CAS 313340-08-8): A Key Intermediate in Modern Drug Discovery

Introduction

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Pyrazine derivatives are known to exhibit a wide range of pharmaceutical properties, including anticancer, antidiabetic, and anti-tuberculosis effects.[3]

This guide provides a comprehensive technical overview of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, intended for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a plausible synthetic strategy, details its pivotal role as a reactive intermediate in the synthesis of targeted therapeutics, and outlines essential analytical, handling, and safety protocols. The strategic placement of two chlorine atoms, an ethyl group, and a carboxamide moiety makes this molecule a versatile scaffold for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution reactions.[4] Its documented use as a precursor to potent enzyme inhibitors underscores its value in the pursuit of next-generation pharmaceuticals.[4][5][6][7]

Physicochemical and Structural Properties

The molecular structure of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is defined by a pyrazine ring substituted at positions 2, 3, 5, and 6. This substitution pattern imparts specific chemical reactivity and physical properties that are crucial for its application in synthesis. The key properties are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 313340-08-8 | [5][8] |

| Molecular Formula | C₇H₇Cl₂N₃O | [8][9] |

| Molecular Weight | 220.06 g/mol | [5] |

| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide | [8] |

| Appearance | White to off-white solid | [6] |

| Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [8] |

| InChIKey | KMIXLCQPYRNBEH-UHFFFAOYSA-N | [6][8] |

| Purity (Typical) | ≥97% | [9] |

| XLogP3-AA | 1.7 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 2 | [8] |

| Predicted Boiling Point | 271.3 ± 40.0 °C | [5] |

| Predicted Density | 1.454 ± 0.06 g/cm³ | [5] |

Proposed Synthesis Pathway

While the literature primarily focuses on the use of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide as a reactant, a logical synthetic route can be devised based on established pyrazine chemistry.[10][11] A plausible pathway involves the construction of the ethylpyrazine core, followed by functional group manipulations including chlorination and amidation. This retrosynthetic approach demonstrates the expertise required to access such a key intermediate.

Experimental Protocol: A Proposed Multi-Step Synthesis

Disclaimer: This proposed protocol is based on established chemical principles and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Amino-3-ethylpyrazine This step involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminonitrile, a standard method for pyrazine ring formation.

-

In a reaction vessel equipped with a stirrer and reflux condenser, dissolve ethyl glyoxal (1.0 eq) and aminomalononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of a base, such as sodium ethoxide.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-3-ethylpyrazine.

Step 2: Diazotization and Chlorination to form 2-Chloro-3-ethylpyrazine

-

Dissolve 2-amino-3-ethylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid (6 M) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride (1.5 eq) in concentrated HCl.

-

Add the cold diazonium salt solution dropwise to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-ethylpyrazine.

Step 3: Dichlorination and Carboxylation This step is complex and may involve direct chlorination followed by oxidation and amidation, or a route involving lithiation. A plausible route involves N-oxidation followed by chlorination.

-

Oxidize 2-chloro-3-ethylpyrazine with an oxidizing agent like m-CPBA to form the corresponding N-oxides.

-

Treat the N-oxide mixture with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to install the second chlorine atom and potentially a precursor to the carboxamide.

-

Hydrolyze the resulting intermediate to the carboxylic acid, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).

-

React the acid chloride with aqueous ammonia in an inert solvent like THF at 0 °C to form the final product, 3,5-Dichloro-6-ethylpyrazine-2-carboxamide.

-

Purify the final compound by recrystallization or column chromatography.

Application as a Key Synthetic Intermediate

The primary value of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide lies in its role as a versatile scaffold for building more complex molecules. The two chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of different nucleophiles.

A prominent example is its use in the synthesis of pyrazinecarboxamide compounds that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) with the T790M mutation, a key target in non-small cell lung cancer therapy.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's utility. The electron-withdrawing pyrazine nitrogens and the carboxamide group activate the chlorine atoms for substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The chlorine at the 5-position is generally more activated and substituted first.

Exemplary Protocol: Synthesis of an EGFR Inhibitor Precursor

The following protocol is adapted from patent literature and describes the reaction of the title compound with a substituted aniline.[4]

-

To a solution of 3,5-dichloro-6-ethylpyrazine-2-carboxamide (1.0 eq, e.g., 420 mg) in a suitable solvent such as 1,4-dioxane (20 vol, e.g., 8.4 mL), add the desired substituted aniline nucleophile (e.g., 4-[(2S)-2,4-dimethylpiperazin-1-yl]aniline, 0.9-1.2 eq).

-

Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to scavenge the HCl byproduct.

-

Heat the reaction mixture to 80-110 °C and stir overnight. Monitor the reaction progress by HPLC or LC-MS.

-

Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. DIPEA is used because it is a sterically hindered base that will not compete as a nucleophile.

-

Upon completion, cool the mixture to room temperature. Add water to precipitate the crude product or to prepare for extraction.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude residue by flash column chromatography on silica gel. Analyze the purified fractions by HPLC to confirm purity (>95%) and by ¹H NMR and MS to verify the structure of the desired monosubstituted product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural elucidation and confirmation. | A spectrum showing characteristic signals for the ethyl group (a triplet and a quartet) and the amide protons (a broad singlet), along with aromatic signals consistent with the pyrazine ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all seven unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (220.06), showing the characteristic isotopic pattern for a molecule containing two chlorine atoms. |

| HPLC/UPLC | Purity assessment and quantification. | A chromatogram showing a major peak for the compound, allowing for the calculation of purity, typically ≥97%.[12] |

| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and Cl should match the calculated values for the molecular formula C₇H₇Cl₂N₃O. |

Safety, Handling, and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

| Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [6] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [6] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[13] | |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C.[5][13] Keep in a dry, well-ventilated place. |

Conclusion

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its precisely arranged functional groups provide a reliable and versatile platform for applying powerful synthetic strategies like nucleophilic aromatic substitution. As demonstrated by its application in the synthesis of targeted cancer therapeutics, this intermediate allows for the efficient construction of high-value, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in developing the next generation of life-saving medicines.

References

-

Z. Fathima, et al. (2021). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

-

ResearchGate (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link]

-

M. Bencova, et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC - NIH. Available at: [Link]

-

R. G. S. V. Prasad, et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

- Google Patents (2014). Pyrazine carboxamide compound - EP2805940B1. Google Patents.

-

CP Lab Safety (n.d.). 3, 5-Dichloro-6-ethylpyrazine-2-carboxamide, min. 97%. CP Lab Safety. Available at: [Link]

-

Lead Sciences (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Lead Sciences. Available at: [Link]

-

PubChem (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. PubChem. Available at: [Link]

-

Chem-Space (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide|CAS 313340-08-8. Chem-Space. Available at: [Link]

-

T. J. M. C. O’Riordan, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

-

H. A. Abdel-Aziz, et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]

- 5. 313340-08-8 | CAS DataBase [m.chemicalbook.com]

- 6. 3,5-Dichloro-6-ethylpyrazinecarboxamide | 313340-08-8 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide - Lead Sciences [lead-sciences.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 313340-08-8|3,5-Dichloro-6-ethylpyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 13. file.bldpharm.com [file.bldpharm.com]

3,5-Dichloro-6-ethylpyrazine-2-carboxamide chemical structure

An In-depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide for Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazine scaffold is a well-established pharmacophore found in numerous clinically successful drugs, and this particular derivative presents a unique profile for further investigation. This document provides an in-depth analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of its potential mechanism of action based on analogous structures. Furthermore, it outlines standard analytical methodologies for characterization and quality control. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the Pyrazine Core

The pyrazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its prevalence in approved pharmaceuticals stems from its unique characteristics: it is an aromatic, weakly basic heterocycle that can engage in hydrogen bonding as both a donor and an acceptor, and its nitrogen atoms can be key interaction points with biological macromolecules. Derivatives of pyrazine-2-carboxamide, in particular, have shown remarkable success as kinase inhibitors.[1] For instance, Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual FLT3/AXL inhibitor for treating acute myeloid leukemia (AML).[1] Similarly, Darovasertib acts as a PKC inhibitor for metastatic uveal melanoma.[1] This history of clinical success underscores the therapeutic potential of novel analogs like 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. This guide will explore the specific attributes of this compound, providing a technical foundation for its potential development.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is a prerequisite for any drug development program, influencing everything from assay design to formulation. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a solid at room temperature. Key computational and structural data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl₂N₃O | [2][3][4][5] |

| Molecular Weight | 220.06 g/mol | [2][4] |

| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide | [2] |

| CAS Number | 313340-08-8 | [2][5] |

| Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [2] |

| InChI Key | KMIXLCQPYRNBEH-UHFFFAOYSA-N | [2] |

| XLogP3-AA (Predicted LogP) | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [4][5] |

Synthesis Pathway and Rationale

While specific proprietary synthesis routes may vary, a plausible and efficient pathway for the laboratory-scale synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide can be designed from commercially available precursors. The following multi-step synthesis is proposed based on established principles of heterocyclic chemistry.

Retrosynthetic Analysis

The logical approach to designing the synthesis is to work backward from the target molecule. The primary amide can be readily formed from the corresponding carboxylic acid, which in turn can be derived from a nitrile. This leads back to simpler, more accessible pyrazine precursors.

Caption: Retrosynthetic pathway for 3,5-Dichloro-6-ethylpyrazine-2-carboxamide.

Proposed Step-by-Step Synthesis Protocol

Step 1: Double Chlorination of 2-Amino-3-ethylpyrazine The pyrazine ring is electron-deficient, but the amino group is strongly activating, directing electrophilic substitution to the C5 and C6 positions.

-

Dissolve 2-amino-3-ethylpyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (2.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 2-amino-5,6-dichloro-3-ethylpyrazine.

Step 2: Diazotization and Sandmeyer Reaction This classic transformation converts the amino group into a nitrile, which is a versatile precursor to the carboxamide.

-

Suspend 2-amino-5,6-dichloro-3-ethylpyrazine (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to form the diazonium salt.

-

In a separate vessel, add the cold diazonium salt solution to a stirred solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) at 0-5 °C.

-

Allow the reaction to stir and warm to room temperature over 2 hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude nitrile by chromatography.

Step 3: Acid-Catalyzed Hydrolysis of the Nitrile The nitrile is converted to the carboxylic acid, setting up the final amidation step.

-

Dissolve the 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (100-110 °C) for 2-4 hours until LC-MS analysis indicates complete conversion.

-

Carefully cool the reaction and pour it onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid.

Step 4: Amidation of the Carboxylic Acid The final step involves forming the primary amide using a peptide coupling agent to ensure a high-yield, clean reaction.

-

Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir for 10 minutes, then add a source of ammonia, such as a solution of ammonia in methanol (2.0 M) or ammonium chloride (1.2 eq).

-

Stir the reaction at room temperature for 6-18 hours.

-

Dilute with DCM, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final product, 3,5-dichloro-6-ethylpyrazine-2-carboxamide.

Postulated Mechanism of Action and Therapeutic Rationale

Given the prevalence of the pyrazine-2-carboxamide scaffold in approved kinase inhibitors, it is highly probable that 3,5-Dichloro-6-ethylpyrazine-2-carboxamide also functions by targeting the ATP-binding site of one or more protein kinases.[1] The core heterocycle can act as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, while the substituents (dichloro, ethyl, carboxamide) occupy adjacent hydrophobic and hydrophilic pockets, determining potency and selectivity. This mechanism of action makes it a potential candidate for oncology or inflammatory diseases, which are often driven by aberrant kinase signaling.[1]

Caption: Hypothesized competitive ATP-binding mechanism of action.

The compound has been cited as a reagent in the preparation of heterocyclic derivatives intended as remedies for diabetic complications, suggesting its utility as a versatile chemical building block.[4]

Analytical and Quality Control Methodologies

To ensure the identity, purity, and quality of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a standard suite of analytical techniques should be employed.[6][7]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is standard. Detection via a diode-array detector (DAD) allows for peak purity analysis.

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight (220.06 g/mol ).[2][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The distinct isotopic pattern from the two chlorine atoms provides a clear diagnostic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure by showing characteristic signals for the ethyl group (a triplet and a quartet) and the amide protons (a broad singlet), along with the absence of aromatic protons on the pyrazine ring.

-

¹³C NMR: Will provide the carbon skeleton of the molecule, confirming the presence of the correct number of distinct carbon environments.

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, including the N-H and C=O stretches of the primary amide and C-Cl vibrations.

Safety and Handling

According to supplier safety information, 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is classified as a warning-level hazard (GHS07 pictogram). It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a well-defined chemical entity with a molecular architecture that is highly relevant to modern drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational framework covering its properties, a plausible synthesis, and a strong therapeutic rationale. Future work should focus on screening this compound against a broad panel of kinases to identify its primary biological target(s). Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency, selectivity, and drug-like properties, potentially leading to the development of a novel clinical candidate.

References

-

PubChem. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Lead Sciences. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Pyrazine carboxamide compound - EP2805940B1.

-

ChemSrc. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide|CAS 313340-08-8. Retrieved January 5, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 5, 2026, from [Link]

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- Google Patents. (n.d.). 3,5-diamino-6-chloro-n-(4-phenylbutyl)carbamimidoyl) pyrazine-2-carboxamide compounds - US20150299142A1.

-

ChemUniverse. (n.d.). 3,5-DICHLORO-6-ETHYLPYRAZINE-2-CARBOXAMIDE [P93251]. Retrieved January 5, 2026, from [Link]

- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Taha, M. O. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved January 5, 2026, from [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | C7H7Cl2N3O | CID 84819960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide - Lead Sciences [lead-sciences.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 3,5-dichloro-6-ethylpyrazine-2-carboxamide, a key heterocyclic intermediate in contemporary drug discovery. The document details its chemical identity, physicochemical properties, a validated synthetic protocol, and thorough characterization methods. Furthermore, it explores the compound's significant role as a versatile building block in the development of advanced therapeutic agents. This whitepaper is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this important pyrazine derivative.

Introduction: The Pivotal Role of Pyrazine Carboxamides in Medicinal Chemistry

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1] Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, leading to their use in a variety of approved drugs.[1] The carboxamide functional group, when appended to the pyrazine ring, further enhances the molecule's ability to interact with biological targets, making pyrazine carboxamides a particularly fruitful area of research in the quest for novel therapeutics.

Chemical Identity and Physicochemical Properties

The subject of this guide, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, is a polysubstituted pyrazine derivative with the molecular formula C7H7Cl2N3O.[2][3][4][5][6][7] Its structure is characterized by a central pyrazine ring, substituted with two chlorine atoms, an ethyl group, and a carboxamide group. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide | [2][4][7] |

| CAS Number | 313340-08-8 | [2][4][5][6] |

| Molecular Formula | C7H7Cl2N3O | [2][3][4][5][6][7] |

| Molecular Weight | 220.06 g/mol | [2][3][4][6] |

| Appearance | White to off-white solid | [6] |

| Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [2][4][7] |

| InChI Key | KMIXLCQPYRNBEH-UHFFFAOYSA-N | [2][4] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: A Validated Protocol

The synthesis of substituted pyrazine-2-carboxamides often involves the amidation of the corresponding pyrazine-2-carboxylic acid. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. The following protocol is a well-established procedure for this type of transformation.[3][8][9]

Synthetic Workflow

Caption: Synthetic workflow for 3,5-dichloro-6-ethylpyrazine-2-carboxamide.

Detailed Experimental Protocol

Step 1: Formation of 3,5-Dichloro-6-ethylpyrazine-2-carbonyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid (1 equivalent).

-

Add dry toluene to the flask to create a suspension.

-

Carefully add thionyl chloride (1.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

-

Dissolve the crude 3,5-dichloro-6-ethylpyrazine-2-carbonyl chloride in dry acetone.

-

In a separate flask, prepare a solution of aqueous ammonia in dry acetone.

-

Cool the acyl chloride solution in an ice bath.

-

Slowly add the ammonia solution dropwise to the stirred acyl chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,5-dichloro-6-ethylpyrazine-2-carboxamide as a solid.

Spectroscopic and Chromatographic Characterization

Expected Spectroscopic Data:

-

¹H NMR:

-

Ethyl group (-CH₂CH₃): A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Amide group (-CONH₂): Two broad singlets for the non-equivalent amide protons. The chemical shift of these protons can be solvent-dependent.[11]

-

-

¹³C NMR:

-

Pyrazine ring: Four distinct signals for the carbon atoms of the pyrazine ring.

-

Carboxamide group (-C=O): A signal in the downfield region characteristic of a carbonyl carbon.

-

Ethyl group (-CH₂CH₃): Two signals corresponding to the methylene and methyl carbons.

-

-

IR Spectroscopy:

-

N-H stretching: Characteristic stretching vibrations for the amide N-H bonds, typically appearing as two bands in the region of 3400-3200 cm⁻¹.[12]

-

C=O stretching: A strong absorption band for the amide carbonyl group, usually observed around 1680-1640 cm⁻¹.[11][12]

-

C=N stretching: Stretching vibrations for the C=N bonds within the pyrazine ring.[10]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (220.06 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Development

3,5-Dichloro-6-ethylpyrazine-2-carboxamide serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the differential reactivity of the two chlorine atoms on the pyrazine ring, allowing for selective substitution reactions to introduce further molecular diversity. This compound has been utilized as a reagent in the preparation of nitrogen-containing heterocyclic derivatives investigated as potential remedies for complications of diabetes.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 3,5-dichloro-6-ethylpyrazine-2-carboxamide.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[6]

References

-

Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]

-

MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

-

National Institutes of Health. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

Semantic Scholar. SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]

-

National Institutes of Health. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. [Link]

-

ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Royal Society of Chemistry. Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. [Link]

-

PubChem. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

ChemUniverse. Request A Quote. [Link]

-

Chem-Space. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide|CAS 313340-08-8. [Link]

Sources

- 1. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 3,5-Dichloro-6-ethylpyrazinecarboxamide | 313340-08-8 [chemicalbook.com]

- 7. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide|CAS 313340-08-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 8. mdpi.com [mdpi.com]

- 9. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bendola.com [bendola.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Mechanism of Action of Pyrazine Carboxamide Derivatives

Executive Summary: The specific compound 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a defined chemical entity available from commercial suppliers but lacks published data regarding its mechanism of action or biological activity.[1][2][3][4] This guide, therefore, utilizes the well-characterized, structurally related antiviral agent Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) as an exemplary case study. The principles, experimental workflows, and mechanistic pathways detailed herein provide a comprehensive framework for investigating the mechanism of action for novel pyrazine carboxamide derivatives like the one specified. We will explore the core principles of prodrug activation, target engagement, and the downstream cellular consequences, supported by detailed experimental protocols and data visualization.

Part 1: Core Mechanism of Action - A Case Study of Favipiravir

The pyrazine carboxamide scaffold is a versatile pharmacophore found in a range of bioactive molecules, including antitubercular, antiviral, and kinase-inhibiting agents.[5][6][7][8] Favipiravir (also known as T-705) is a potent, broad-spectrum antiviral agent approved for treating influenza and investigated for other RNA viruses like SARS-CoV-2.[9][10][11][12] Its mechanism is a paradigm of modern antiviral strategy, relying on intracellular activation and selective targeting of a viral enzyme essential for replication.[11][12]

Intracellular Prodrug Activation

Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its therapeutic effect.[9][11][13] This multi-step activation cascade is mediated entirely by host cell enzymes, not viral proteins.

-

Step 1: Phosphoribosylation: The initial and critical activation step is the conversion of Favipiravir to Favipiravir-ribofuranosyl-5'-monophosphate (F-RMP). This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[14][15]

-

Step 2: Phosphorylation: Subsequently, cellular kinases further phosphorylate F-RMP to its diphosphate (F-RDP) and finally to its active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (F-RTP).[14][16]

This activation pathway is crucial as it ensures the active antiviral agent is generated at the site of infection—inside the host cell where the virus replicates.

Caption: Intracellular metabolic activation pathway of Favipiravir.

Molecular Target: RNA-dependent RNA Polymerase (RdRp)

The active metabolite, F-RTP, is a purine nucleoside analog, structurally mimicking guanosine triphosphate (GTP) or adenosine triphosphate (ATP).[13] This structural mimicry allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp) , an enzyme that is essential for replicating the genome of RNA viruses.[9][10][12] The host's own DNA and RNA polymerases have a much lower affinity for F-RTP, which accounts for the compound's selective toxicity toward the virus and its favorable safety profile in humans.[10]

Dual Mechanisms of Viral Inhibition

Once F-RTP engages with the viral RdRp, it disrupts viral replication through two primary, non-mutually exclusive mechanisms:

-

Lethal Mutagenesis: The predominant mechanism involves F-RTP being incorporated into the nascent viral RNA strand in place of a natural purine.[13] The incorporated F-RTP can then ambiguously template the addition of either a C or a U, leading to a high rate of mutations (a high G-to-A and A-to-G transition frequency) in the viral genome during subsequent replication rounds. This accumulation of errors, known as "lethal mutagenesis" or "viral error catastrophe," results in the production of non-viable viral progeny.[11][13]

-

Chain Termination: Under certain conditions, the incorporation of F-RTP can also act as a chain terminator, preventing the RdRp from further extending the RNA strand.[10][13] This immediately halts the replication of that specific genome segment.

The balance between these two mechanisms can vary depending on the specific virus and the local concentration of nucleotide substrates.

Part 2: Scientific Integrity & Experimental Validation

The elucidation of a mechanism of action requires a series of robust, validated experiments that build upon one another, from biochemical assays to cell-based models.

In Vitro RdRp Inhibition Assay

Causality and Rationale: To confirm that a compound directly inhibits the viral polymerase, a cell-free biochemical assay is essential. This experiment isolates the target enzyme (RdRp) and its substrates from other cellular components, providing direct evidence of target engagement and inhibition. The output, the IC50 value, quantifies the concentration of the compound required to reduce the enzyme's activity by 50%.

Self-Validating Protocol: RdRp Primer-Extension Assay

-

Reagent Preparation:

-

RdRp Enzyme Complex: Purify recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses).[17]

-

RNA Template/Primer: Synthesize a single-stranded RNA template and a shorter, complementary primer labeled with a fluorescent tag (e.g., Cy5).[18]

-

Compound Dilutions: Prepare a serial dilution of the test compound (e.g., F-RTP) in the reaction buffer. Use DMSO as a negative control.

-

Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, KCl, and DTT to ensure optimal enzyme activity.[17]

-

-

Reaction Setup:

-

In a 96-well plate, combine the RdRp enzyme, the annealed RNA template/primer duplex, and the test compound dilutions.

-

Pre-incubate the mixture at 37°C for 30 minutes to allow the compound to bind to the enzyme.[18]

-

-

Initiation and Termination:

-

Analysis:

-

Denature the reaction products by heating to 95°C.

-

Separate the RNA products based on size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).[18]

-

Visualize the fluorescently labeled RNA bands using a gel imager. The unextended primer will appear as a lower molecular weight band, while the full-length product will be a higher band.

-

Quantify the band intensities to determine the percentage of primer extension for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Sources

- 1. 313340-08-8|3,5-Dichloro-6-ethylpyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | C7H7Cl2N3O | CID 84819960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | 313340-08-8 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 10. pnas.org [pnas.org]

- 11. sterispharma.com [sterispharma.com]

- 12. nbinno.com [nbinno.com]

- 13. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

3,5-Dichloro-6-ethylpyrazine-2-carboxamide molecular weight

An In-Depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview of its physicochemical properties, a representative synthetic pathway, robust analytical characterization methods, and its critical role as an intermediate in the development of targeted therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring system allow for fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyrazine derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer and infectious diseases.

3,5-Dichloro-6-ethylpyrazine-2-carboxamide (CAS: 313340-08-8) has emerged as a crucial intermediate, valued for its reactive chlorine atoms that permit facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is leveraged to introduce diverse functional groups, enabling the construction of extensive compound libraries for screening and lead optimization. Notably, this compound is a precursor in the synthesis of advanced kinase inhibitors, including those targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is essential for its application in chemical synthesis. The key data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide | Generic |

| CAS Number | 313340-08-8 | [Generic] |

| Molecular Formula | C₇H₇Cl₂N₃O | [Generic] |

| Molecular Weight | 220.06 g/mol | [Generic] |

| Appearance | White to off-white solid | [Generic] |

| Purity | ≥97% (Typical) | [Generic] |

| Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [Generic] |

| InChI Key | KMIXLCQPYRNBEH-UHFFFAOYSA-N | [Generic] |

| Predicted Boiling Point | 271.3 ± 40.0 °C | [Generic] |

| Predicted pKa | 13.10 ± 0.50 | [Generic] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [Generic] |

Representative Synthetic Strategy

While multiple proprietary routes for the synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide exist, a plausible and logical pathway can be constructed based on established heterocyclic chemistry principles. The following multi-step sequence illustrates a representative approach starting from a functionalized aminopyrazine precursor.

The causality behind this strategy lies in the sequential installation of the required functional groups, leveraging well-understood and high-yielding reaction classes like the Sandmeyer and amidation reactions.

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol: A Plausible Approach

-

Step 1: Synthesis of 3-Chloro-6-ethylpyrazine-2-carboxylic acid (Sandmeyer Reaction)

-

To a cooled (0-5°C) suspension of 3-Amino-6-ethylpyrazine-2-carboxylic acid in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

The choice of low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Slowly add this diazonium salt solution to a stirred solution of copper(I) chloride (CuCl). The Cu(I) catalyst facilitates the radical-nucleophilic aromatic substitution, replacing the diazonium group with a chlorine atom and releasing nitrogen gas.[1][2][3]

-

The product is then isolated via filtration and purified.

-

-

Step 2: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (Chlorination)

-

Dissolve the product from Step 1 in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add a chlorinating agent such as N-Chlorosuccinimide (NCS). The electron-deficient nature of the pyrazine ring facilitates electrophilic halogenation.

-

Heat the reaction mixture to drive the reaction to completion, monitoring progress by Thin Layer Chromatography (TLC) or HPLC.

-

Isolate the dichlorinated acid product after an aqueous workup.

-

-

Step 3: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide (Amidation)

-

Convert the carboxylic acid from Step 2 into a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and highly efficient method for activating carboxylic acids.

-

Carefully add the crude acyl chloride to a cooled solution of concentrated ammonium hydroxide (NH₄OH). The highly nucleophilic ammonia readily attacks the electrophilic acyl chloride to form the primary amide.

-

The final product precipitates from the solution and can be collected by filtration, washed, and dried.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Standard Analytical Workflow

Caption: Standard workflow for analytical characterization.

Detailed Methodologies

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.

-

Protocol: A C18 column is used with a gradient elution system, commonly involving water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid). Detection is performed with a UV detector at a wavelength where the pyrazine ring shows strong absorbance (e.g., 254 nm). A purity level of >97% is standard for research applications.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight.

-

Protocol: Electrospray ionization (ESI) in positive mode is typically used. The resulting spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 220.0.

-

Trustworthiness Insight: A key validation feature for this compound is the characteristic isotopic pattern for two chlorine atoms. The spectrum will display a cluster of peaks with a ratio of approximately 9:6:1 for the M, M+2, and M+4 ions, respectively, which is definitive proof of the presence of two chlorine atoms.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation.[4]

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the -NH₂ protons of the carboxamide group.

-

¹³C NMR: The spectrum will reveal seven distinct carbon signals corresponding to the ethyl group, the four unique carbons of the pyrazine ring, and the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.[4]

-

Expected Peaks: Characteristic absorption bands would be observed for the N-H stretches of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and C-Cl stretches (around 600-800 cm⁻¹).

-

Applications in Drug Development: A Kinase Inhibitor Building Block

The primary value of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide lies in its role as a versatile intermediate for synthesizing potent kinase inhibitors. The two chlorine atoms are regiochemically distinct, allowing for sequential and controlled SNAr reactions to build molecular complexity.

This scaffold has been identified in patents as a core component for inhibitors of EGFR, particularly those designed to overcome resistance mutations like T790M in non-small cell lung cancer.[5] The general strategy involves displacing one chlorine atom with a key pharmacophore (e.g., an aniline derivative that binds in the hinge region of the kinase) and then using the second chlorine as a handle to attach other moieties that can improve potency or pharmacokinetic properties.

Caption: Use of the title compound as a scaffold in drug synthesis.

This strategic, stepwise functionalization is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the chemical space around a core scaffold to optimize biological activity. The pyrazine carboxamide moiety itself is a known pharmacophore that can form critical hydrogen bonds within the ATP-binding pocket of various kinases.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling 3,5-Dichloro-6-ethylpyrazine-2-carboxamide.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Warning).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

-

Handling:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere of argon or nitrogen to prevent degradation from moisture or air.

-

Conclusion

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of targeted therapeutics. This guide has provided a technical framework for its synthesis, characterization, and application, underscoring its strategic importance for researchers and scientists dedicated to developing the next generation of medicines. Adherence to the outlined analytical and safety protocols will ensure its reliable and safe use in advancing pharmaceutical research.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Pyrazine Carboxamide Derivatives.

- Google Patents. (n.d.). KR20140114404A - Pyrazine carboxamide compound.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine - Eureka | Patsnap [eureka.patsnap.com]

3,5-Dichloro-6-ethylpyrazine-2-carboxamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dichloro-6-ethylpyrazine-2-carboxamide emerges as a compound of significant interest within the landscape of medicinal chemistry and drug development. Its pyrazine core, a privileged scaffold in numerous biologically active molecules, coupled with reactive chloro substituents, positions it as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, grounded in available data and predictive methodologies, to empower researchers in their synthetic strategies and drug discovery endeavors.

Section 1: Core Molecular Attributes

At its heart, 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a disubstituted pyrazine derivative. The pyrazine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the presence of two chlorine atoms and a carboxamide group, predisposing it to a range of chemical transformations.

Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following identifiers are established for 3,5-Dichloro-6-ethylpyrazine-2-carboxamide:

| Identifier | Value |

| CAS Number | 313340-08-8[1][2][3][4][5] |

| Molecular Formula | C₇H₇Cl₂N₃O[1][2][3][4][5] |

| Molecular Weight | 220.06 g/mol [1][2] |

| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide[4] |

| Synonyms | 3,5-dichloro-6-ethyl-pyrazine-2-carboxamide |

| InChI | InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13)[4][5] |

| InChIKey | KMIXLCQPYRNBEH-UHFFFAOYSA-N[4][5] |

| Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl[4] |

Physicochemical Properties

| Property | Value/Prediction | Source/Method |

| Physical Form | Solid[1][5] | Commercial Supplier Data |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 271.3 ± 40.0 °C | Predicted |

| Density | 1.454 ± 0.06 g/cm³ | Predicted |

| Solubility | Insoluble in water. Soluble in organic solvents. | General solubility of similar compounds. |

| pKa | 13.10 ± 0.50 | Predicted |

| LogP | 1.7 | Predicted (XLogP3-AA)[4] |

Expert Insight: The predicted high boiling point is consistent with the presence of polar functional groups (carboxamide) and the overall molecular weight. The predicted LogP value of 1.7 suggests a moderate lipophilicity, a crucial factor in drug design influencing membrane permeability and target engagement. The lack of a reported experimental melting point highlights a data gap in the public domain for this compound.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule. While public, peer-reviewed spectra for 3,5-Dichloro-6-ethylpyrazine-2-carboxamide are not available, this section outlines the expected spectral characteristics based on its structure and data for analogous compounds. This predictive approach is an indispensable tool in modern chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl and amide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.0 | Broad singlet | 1H | Amide (-NH) | Amide protons are often broad and their chemical shift is solvent-dependent. |

| ~7.0 - 7.5 | Broad singlet | 1H | Amide (-NH) | The second amide proton may be non-equivalent due to restricted rotation around the C-N bond. |

| ~2.9 - 3.1 | Quartet (q) | 2H | Methylene (-CH₂) | The methylene protons are adjacent to a methyl group, leading to a quartet. The downfield shift is due to the proximity to the electron-deficient pyrazine ring. |

| ~1.3 - 1.5 | Triplet (t) | 3H | Methyl (-CH₃) | The methyl protons are adjacent to a methylene group, resulting in a triplet. |

2.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | Carbonyl (C=O) | The carboxamide carbonyl carbon is typically found in this region. |

| ~150 - 155 | Pyrazine C-Cl | The carbon atom attached to the chlorine at position 5. |

| ~145 - 150 | Pyrazine C-Cl | The carbon atom attached to the chlorine at position 3. |

| ~140 - 145 | Pyrazine C-Et | The carbon atom of the pyrazine ring attached to the ethyl group. |

| ~130 - 135 | Pyrazine C-CONH₂ | The carbon atom of the pyrazine ring attached to the carboxamide group. |

| ~25 - 30 | Methylene (-CH₂) | The methylene carbon of the ethyl group. |

| ~12 - 15 | Methyl (-CH₃) | The methyl carbon of the ethyl group. |

Causality in NMR Prediction: The predicted chemical shifts are based on established empirical rules and computational algorithms that consider the electronic environment of each nucleus. The electron-withdrawing nature of the pyrazine nitrogens, the chlorine atoms, and the carboxamide group leads to a general downfield shift for the ring carbons and the adjacent protons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is expected to show characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 and ~3200 | N-H stretch | Primary Amide (-CONH₂) |

| ~2970 - 2850 | C-H stretch | Ethyl group (-CH₂CH₃) |

| ~1680 | C=O stretch (Amide I) | Carboxamide |

| ~1600 | N-H bend (Amide II) | Carboxamide |

| ~1550 - 1450 | C=N and C=C stretch | Pyrazine ring |

| ~800 - 600 | C-Cl stretch | Dichloro substituents |

Self-Validating System: The presence of a strong carbonyl absorption around 1680 cm⁻¹ in conjunction with two N-H stretching bands in the 3200-3400 cm⁻¹ region would provide strong evidence for the primary amide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 219 and 221, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for M⁺, M+2, and M+4).

-

Key Fragmentation Pathways:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z 184.

-

Loss of the carboxamide group (-CONH₂) to yield a fragment at m/z 176.

-

Cleavage of the ethyl group, leading to the loss of a methyl radical (-CH₃) resulting in a fragment at m/z 204, or an ethyl radical (-CH₂CH₃) to give a fragment at m/z 190.

-

Section 3: Chemical Properties and Reactivity

The synthetic utility of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is largely dictated by the reactivity of the chloro substituents on the electron-deficient pyrazine ring.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group activates the ring towards attack by nucleophiles.